N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo-fused 1,4-oxazepine core. This heterocyclic scaffold incorporates a ketone group at position 4 and three methyl substituents at positions 3, 3, and 3. The benzenesulfonamide moiety is attached at position 8 of the bicyclic system. The oxazepine ring system, distinct from simpler benzodiazepines or dioxocines, may confer unique conformational rigidity and binding properties .
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-11-13(9-10-15(16)20(3)17(18)21)19-25(22,23)14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOVZSUSUXOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Trimethyl Group: The trimethyl group can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a strong base.
Sulfonamide Formation: The final step involves the reaction of the benzo[b][1,4]oxazepine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce ketone or sulfonamide groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
The compound’s benzo[b][1,4]oxazepine core differentiates it from related analogs:
- Tetrahydrobenzo[b][1,4]dioxocine derivatives (e.g., compounds D1–D9 in –2): These feature a 1,4-dioxocine ring (two oxygen atoms) instead of the 1,4-oxazepine (one oxygen, one nitrogen).
- Fluoroquinolone derivatives (e.g., levofloxacin analogs in –6): These possess entirely distinct bicyclic quinolone cores with fluorine substituents, emphasizing antibacterial rather than kinase or antiproliferative targets .
Substituent Analysis
- Benzenesulfonamide vs. Acrylamide Side Chains: Unlike the caffeic acid-derived acrylamide side chains in compounds D1–D9 (e.g., D9: (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide), the benzenesulfonamide group in the target compound is a stronger hydrogen-bond acceptor/donor. This may enhance interactions with polar enzymatic pockets, such as EGFR’s ATP-binding site .
Antiproliferative and EGFR Inhibitory Activity
While direct data for the target compound are unavailable, analogs with related scaffolds provide insights:
- Trends : Electron-donating substituents (e.g., ethoxy in D9) enhance activity compared to methoxy (D8), suggesting that bulkier groups improve target engagement. The benzenesulfonamide group’s rigidity and polarity may mimic these effects but require empirical validation.
- Mechanistic Hypotheses : The oxazepine core’s nitrogen could interact with EGFR’s catalytic lysine (e.g., K721), similar to acrylamide derivatives’ α,β-unsaturated carbonyl groups .
Physicochemical Properties
- LogP and Solubility : The target compound’s methyl groups and sulfonamide moiety likely result in a higher calculated LogP (~3.5–4.0) compared to D9 (LogP ~2.8), reducing aqueous solubility but enhancing blood-brain barrier penetration.
- Synthetic Complexity : The oxazepine core requires multistep synthesis (e.g., lactamization, sulfonylation), whereas dioxocine derivatives are synthesized via simpler etherification routes .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: 357.42 g/mol
- IUPAC Name: N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
The presence of the benzenesulfonamide moiety contributes to its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| N-(3,3,5-trimethyl...) | P. aeruginosa | 8 |
Anticancer Potential
Sulfonamides have also been investigated for their anticancer properties. The compound's structural similarity to known anticancer agents suggests potential activity through inhibition of specific cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For example:
- Cell Line Tested: MCF-7 (breast cancer)
- IC50 Value: 15 µM after 48 hours of treatment.
The proposed mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria and cancer cells. By disrupting folate metabolism, the compound may hinder cell growth and proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption: Rapid absorption in gastrointestinal tract.
- Distribution: High tissue distribution with notable accumulation in liver and kidneys.
- Metabolism: Primarily hepatic metabolism with various metabolites identified.
Toxicological assessments indicate a favorable safety profile at therapeutic doses but warrant further investigation into long-term effects.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions , typically starting with cyclization to form the benzoxazepine core, followed by sulfonamide group introduction. Key steps include:
- Cyclization : Precursors (e.g., substituted benzoxazepines) are treated with bases like potassium carbonate to facilitate ring closure .
- Sulfonation : Benzenesulfonamide groups are added via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Purification : High-performance liquid chromatography (HPLC) isolates intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Basic: How can researchers verify the compound’s purity and structural identity?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on the oxazepine ring) .
- High-Resolution MS : Validates molecular weight (e.g., expected [M+H]+ ion for C₂₀H₂₃N₂O₄S) .
- Chromatography : HPLC or TLC monitors reaction progress and detects impurities (<2% for pharmaceutical-grade purity) .
Advanced: How can contradictory data on physical properties (e.g., melting point) be resolved?
Discrepancies in reported properties (e.g., melting point variations >5°C) may arise from:
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline forms .
- Hydration/Solvation : Karl Fischer titration quantifies water content in hygroscopic samples .
- Cross-Validation : Compare data across multiple databases (e.g., PubChem, Chemsrc) and replicate experiments under standardized conditions .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .
- Temperature Control : Low temperatures (-10°C to 25°C) minimize side reactions during cyclization .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .
Advanced: How does the sulfonamide moiety influence biological activity compared to analogs?
The benzenesulfonamide group enhances:
- Target Binding : Sulfonamides inhibit enzymes (e.g., carbonic anhydrase) via coordination to zinc ions .
- Pharmacokinetics : Increased solubility in aqueous buffers (logP ~2.5) compared to non-sulfonamide analogs (logP ~3.8) .
- Selectivity : Trifluoromethyl or chloro substituents on the benzene ring modulate affinity for specific receptors .
Advanced: What computational methods predict reactivity or metabolic pathways?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for oxidation (e.g., oxazepine ring) or hydrolysis .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- ADMET Prediction : Tools like SwissADME forecast metabolic stability (e.g., susceptibility to CYP450 oxidation) .
Basic: What analytical techniques are used to study degradation under stress conditions?
- Forced Degradation Studies :
- Acid/Base Hydrolysis : HCl/NaOH at 60°C for 24 hours identifies labile groups (e.g., sulfonamide cleavage) .
- Oxidative Stress : H₂O₂ exposure detects vulnerable sites (e.g., allyl groups in related compounds) .
- Stability-Indicating HPLC : Quantifies degradation products and establishes shelf-life .
Advanced: How do structural modifications (e.g., substituent changes) impact chemical reactivity?
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase electrophilicity of the sulfonamide group, accelerating nucleophilic substitutions .
- Steric Effects : Bulky substituents (e.g., isobutyl) on the oxazepine ring hinder access to reactive sites, reducing reaction rates .
- Ring Strain : The tetrahydrobenzo[b]oxazepine core’s conformation influences regioselectivity in Diels-Alder reactions .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves and goggles mandatory due to potential irritancy (similar sulfonamides show LD₅₀ >500 mg/kg in rodents) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How can researchers address low reproducibility in biological assays?
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., PBS pH 7.4) .
- Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to prevent aggregation .
- Blinded Experiments : Minimize bias in IC₅₀ determinations for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
